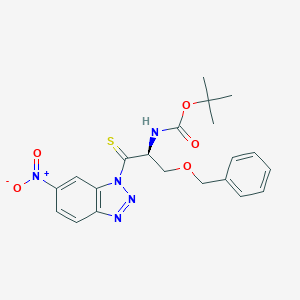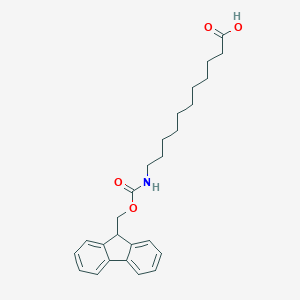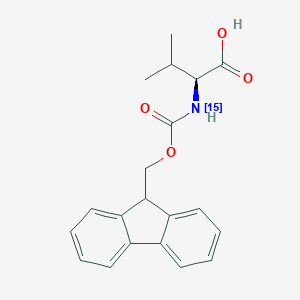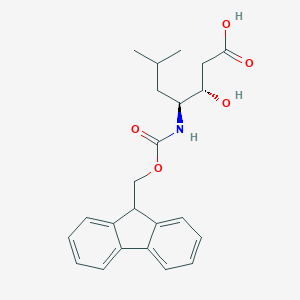
Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide (BTSNB) is an organic compound that has been widely used in scientific research due to its unique properties and potential applications. BTSNB is a derivative of benzotriazole, which is a heterocyclic compound consisting of a five-membered ring with three nitrogen atoms and two carbon atoms. BTSNB is an organosulfur compound and is also known as a thiono-heterocycle. It is a highly reactive compound and can be used in a variety of synthetic reactions such as nucleophilic substitution, cyclization, and oxidation. BTSNB has been used in a variety of scientific research applications, including the synthesis of peptides, peptidomimetics, and other bioactive compounds.
Wissenschaftliche Forschungsanwendungen
Benzoxaboroles in Medicinal Chemistry
Benzoxaboroles as Therapeutic Agents : Benzoxaboroles are a class of boron-containing compounds that have been found to exhibit a broad spectrum of biological activities, making them attractive for various medicinal applications. The unique properties of boron, including its ability to interact reversibly with biochemical targets, have been key to the development of benzoxaboroles as potential treatments for neglected tropical diseases, among others. Studies have shown that benzoxaboroles can inhibit enzymes essential in the life cycle of fungal, protozoan, bacterial, and viral pathogens. This highlights their potential as versatile therapeutic agents in addressing a range of infectious diseases (Jacobs, Plattner, & Keenan, 2011).
Advancements in Benzoxaborole Derivatives : Recent research and patent literature reveal that benzoxaborole derivatives have been explored for their use in anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory applications. The electron-deficient nature of the boron atom in these compounds contributes to their mechanism of action, making benzoxaboroles an area of significant interest for pharmaceutical development. The versatility and ease of preparation of benzoxaboroles underscore their potential in medicinal chemistry and drug discovery (Nocentini, Supuran, & Winum, 2018).
Photocatalytic Applications
Photocatalysis with Boron-Based Compounds : (BiO)2CO3-based photocatalysts, including boron-containing compounds, have garnered attention for their applications in environmental remediation and energy conversion. These compounds have been explored for enhancing photocatalytic performance under visible light, addressing the limitations posed by their wide bandgap. Modification strategies such as doping with nonmetals and creating nanocomposites have been employed to improve their photocatalytic efficiency, demonstrating the potential of boron-based materials in environmental applications (Ni, Sun, Zhang, & Dong, 2016).
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c1-21(2,3)31-20(27)22-17(13-30-12-14-7-5-4-6-8-14)19(32)25-18-11-15(26(28)29)9-10-16(18)23-24-25/h4-11,17H,12-13H2,1-3H3,(H,22,27)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHTXYLWKDWEB-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472959 |
Source


|
| Record name | tert-Butyl [(2S)-3-(benzyloxy)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide | |
CAS RN |
184951-89-1 |
Source


|
| Record name | tert-Butyl [(2S)-3-(benzyloxy)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)










![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)